molecular formula C12H16N4S B6968506 4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine

4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine

Cat. No.: B6968506
M. Wt: 248.35 g/mol
InChI Key: OQTZGJHFKAGGLS-UHFFFAOYSA-N
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Description

4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine is a heterocyclic compound that features a unique combination of a triazole ring and a thienoazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine typically involves a multi-step process. One common method starts with the preparation of the triazole ring, followed by its attachment to the thienoazepine core. The reaction conditions often involve the use of catalysts such as copper sulfate pentahydrate and sodium ascorbate in a solvent mixture of dimethylformamide and water .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as a halide or an amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(3-Methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine lies in its combination of the triazole and thienoazepine rings, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-[(3-methyltriazol-4-yl)methyl]-5,6,7,8-tetrahydrothieno[3,2-b]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-15-10(8-13-14-15)9-16-6-3-2-4-12-11(16)5-7-17-12/h5,7-8H,2-4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTZGJHFKAGGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)CN2CCCCC3=C2C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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